4-Methoxynaphthalen-1-amine hydrochloride
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Overview
Description
4-Methoxynaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₂ClNO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group (-OCH₃) and an amine group (-NH₂) on the naphthalene ring. This compound is commonly used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-Methoxynaphthalen-1-amine hydrochloride is tubulin , a key component of the cytoskeleton in eukaryotic cells . Tubulin is involved in many essential cellular processes, such as formation and maintenance of cell shape, cell signaling, secretion, intracellular transport, and cell division .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule dynamics, which can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death .
Biochemical Pathways
The compound affects the microtubule dynamics, an essential biochemical pathway in cell division . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, which guides the separation of replicated chromosomes to the two daughter cells .
Result of Action
The inhibition of tubulin polymerization by this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . This results in the antiproliferative activity of the compound, making it a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms and the extent of these effects are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 4-Methoxynaphthalen-1-amine hydrochloride in animal models. Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride typically involves the reduction of 1-methoxy-4-nitronaphthalene. The process begins with the dissolution of 1-methoxy-4-nitronaphthalene in methanol, followed by the addition of 80% hydrazine hydrate and Raney nickel as a catalyst. The mixture is then refluxed to facilitate the reduction reaction, yielding 4-methoxynaphthalen-1-amine. This amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid in dry diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and conversion steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Modified amines
Substitution: Halogenated naphthalenes
Scientific Research Applications
4-Methoxynaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-methylnaphthalene
- 4-Methoxynaphthalen-1-ol
- 1-Bromo-4-methoxynaphthalene
- 1,5-Dimethoxynaphthalene
Uniqueness
4-Methoxynaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule in anticancer research .
Properties
IUPAC Name |
4-methoxynaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJOWVRCXFIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596214 |
Source
|
Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92599-05-8 |
Source
|
Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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